Home > Products > Screening Compounds P55515 > 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one - 2176070-13-4

2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Catalog Number: EVT-2909557
CAS Number: 2176070-13-4
Molecular Formula: C17H16F3N7O
Molecular Weight: 391.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: This compound, identified as AZD5153, is a potent bivalent bromodomain and extraterminal inhibitor. [] Research showed it effectively downregulates c-Myc and inhibits tumor growth in xenograft studies, demonstrating a strong correlation between BRD4 activity and cellular potency. []

Relevance: Both AZD5153 and 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one share the core structure of a [, , ]triazolo[4,3-b]pyridazine ring system. The presence of this shared core structure makes them structurally related.

Relevance: SGX523 and 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one share the [, , ]triazolo[4,3-b]pyridazine moiety within their structures. This common fragment classifies them as structurally related.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a key metabolite of SGX523, formed through NADPH-independent metabolism primarily in monkey and human liver cells. [] This metabolite exhibits significantly lower solubility compared to SGX523, particularly in urine. [] It is implicated as a contributing factor to the obstructive nephropathy observed in clinical trials of SGX523. []

Relevance: M11 is a direct metabolite of SGX523, which itself shares the [, , ]triazolo[4,3-b]pyridazine moiety with 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one. This metabolic link and the shared structural feature make it relevant for comparison.

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218,872)

Compound Description: CL 218,872 functions as a selective agonist for the α1GABAA receptor subtype. [, ] It is capable of replicating the discriminative stimulus effects of ethanol in animal models, indicating its potential involvement in ethanol's pharmacological effects. [, ]

Overview

The compound 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule notable for its potential applications in medicinal chemistry. It belongs to a class of compounds that may exhibit significant biological activity due to their intricate molecular structure.

Source

The compound's detailed information can be found in various chemical databases and publications. Notably, it has a specific CAS number that aids in its identification: 2379994-61-1. This compound is part of ongoing research into novel pharmaceutical agents.

Classification

The compound is classified under heterocyclic compounds due to the presence of multiple nitrogen-containing rings. It also falls within the category of pyridazine derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of this compound likely involves multi-step organic reactions typical for constructing complex heterocycles. While specific synthetic pathways for this exact compound are not detailed in the available literature, similar compounds often utilize methods such as:

  • Cyclization reactions: These are essential for forming the triazole and pyridazine rings.
  • Substitution reactions: Introducing the trifluoromethyl group and other functional groups typically involves nucleophilic substitution techniques.
  • Coupling reactions: These may be employed to link different molecular fragments together.

Technical Details

Synthesis may require specialized conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. The use of catalysts is also common in synthesizing such complex structures to enhance yields and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one features multiple rings and functional groups that contribute to its chemical properties.

Data

Key structural data includes:

  • Molecular Formula: C₁₈H₁₆F₃N₇O
  • Molecular Weight: Approximately 379.34 g/mol
  • Key Functional Groups: Triazole, pyridazine, trifluoromethyl group.
Chemical Reactions Analysis

Reactions

The compound is likely to participate in various chemical reactions typical of its functional groups. For instance:

  • Nucleophilic substitutions can occur at positions where electrophilic sites are available.
  • Electrophilic aromatic substitutions may be facilitated by the presence of the trifluoromethyl group.

Technical Details

Reactivity will depend on the electronic properties imparted by the trifluoromethyl and other substituents. The stability of the compound under different conditions (pH, temperature) is crucial for understanding its potential applications.

Mechanism of Action

Process

While specific mechanisms for this compound are not thoroughly documented in existing literature, similar compounds often act through:

  • Inhibition of specific enzymes or receptors, potentially linked to cancer or inflammatory pathways.
  • Interaction with nucleic acids, affecting cellular processes.

Data

Research into related compounds suggests they may modulate signaling pathways critical in disease states, although direct studies on this specific molecule are necessary for conclusive insights.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one include:

  • Appearance: Likely a solid at room temperature.

Chemical Properties

Chemical properties include:

  • Solubility: Expected to be soluble in polar organic solvents due to its diverse functional groups.
  • Stability: Stability under various conditions is crucial for its application in pharmaceuticals.

Relevant data regarding melting point or boiling point remains unspecified but would provide further insights into its handling and storage requirements.

Applications

Scientific Uses

The compound has potential applications in:

  • Pharmaceutical development: Particularly as a lead compound in drug discovery targeting diseases influenced by the biological pathways it may affect.
  • Research studies: Investigating its mechanism could yield insights into new therapeutic strategies for conditions such as cancer or autoimmune diseases.

Properties

CAS Number

2176070-13-4

Product Name

2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

IUPAC Name

2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

Molecular Formula

C17H16F3N7O

Molecular Weight

391.358

InChI

InChI=1S/C17H16F3N7O/c18-17(19,20)16-22-21-13-4-5-14(24-27(13)16)25-7-10(8-25)9-26-15(28)6-11-2-1-3-12(11)23-26/h4-6,10H,1-3,7-9H2

InChI Key

SXBNYIBHPDVTQA-UHFFFAOYSA-N

SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.